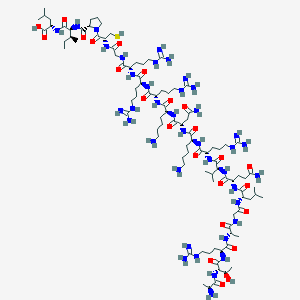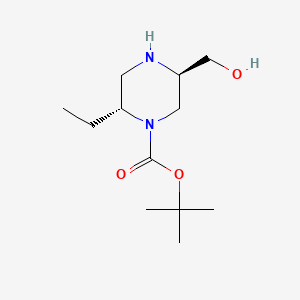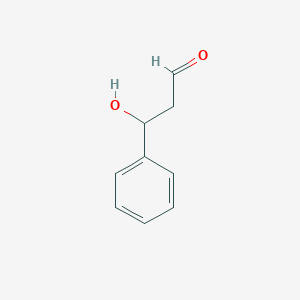
3-Hydroxy-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is a phenyl-substituted aldehyde, characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to the same carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylpropanal can be synthesized through several methods, including the oxidation of 3-phenylpropanol or the reduction of 3-phenylpropanoic acid. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation reactions. These processes are optimized to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Produces 3-phenylpropanoic acid.
Reduction: Yields 3-phenylpropanol.
Substitution: Forms various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenylpropanal is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
3-Hydroxy-3-phenylpropanal is structurally similar to other phenyl-substituted aldehydes and alcohols, such as 3-phenylpropanoic acid and 3-phenylpropanol. its unique combination of hydroxyl and phenyl groups on the same carbon atom gives it distinct chemical and biological properties.
Comparación Con Compuestos Similares
3-Phenylpropanoic acid
3-Phenylpropanol
3-(3-Hydroxyphenyl)propionic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
Clave InChI |
GSXXASFBNUNZBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
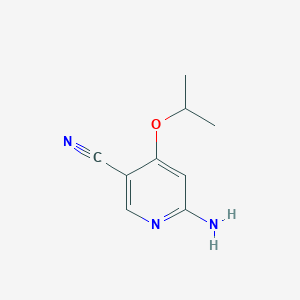
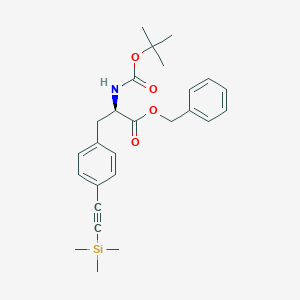

![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
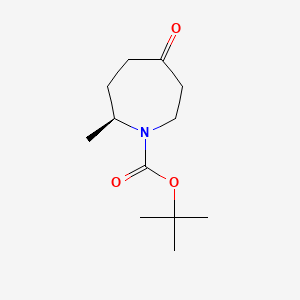
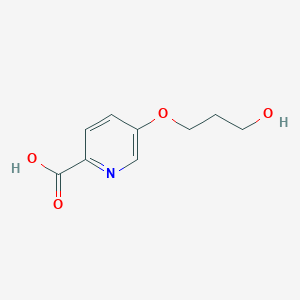
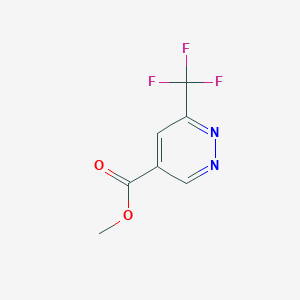
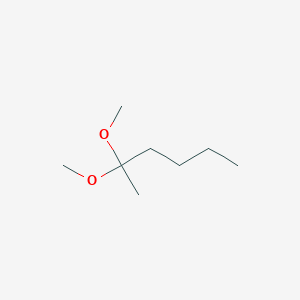
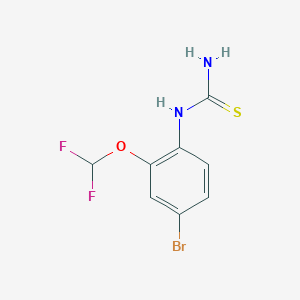
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
